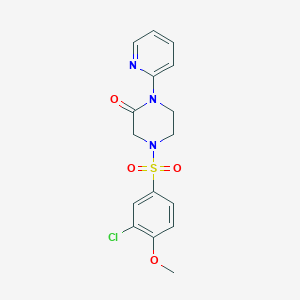

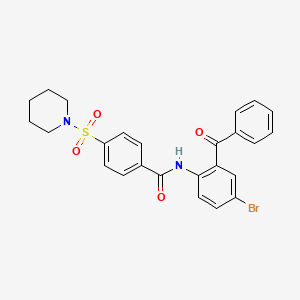

![molecular formula C11H20ClNO2 B2886730 2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride CAS No. 2361610-26-4](/img/structure/B2886730.png)

2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride is an organic compound of significant interest in both chemical and biological research. Structurally, it is characterized by a quinoline core modified with acetic acid and its hydrochloride salt form. The presence of a quinoline ring system, partially saturated, suggests potential pharmacological activity, making it a subject of medicinal chemistry studies.

Méthodes De Préparation

Synthetic Routes

The synthesis of 2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride involves multiple steps:

Formation of the quinoline core: The initial step involves creating the quinoline core through a cyclization reaction involving aniline derivatives and carbonyl compounds.

Partial hydrogenation: The quinoline core undergoes partial hydrogenation to saturate specific double bonds, resulting in the octahydro-quinoline structure.

Acetic acid addition: The acetic acid moiety is then introduced via a nucleophilic substitution reaction.

Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production typically scales up these synthetic steps using optimized conditions:

Cyclization: is performed under controlled temperatures with catalysts to increase yield.

Hydrogenation: employs hydrogen gas with metal catalysts such as palladium or platinum under elevated pressures.

Substitution reactions: use solvents and phase-transfer catalysts to enhance reaction rates.

Salt formation: involves precision pH control to ensure complete conversion to the hydrochloride form.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Limited oxidation due to the stability of the partially saturated ring.

Reduction: Further reduction could fully saturate the quinoline ring.

Substitution: The acetic acid moiety allows for nucleophilic and electrophilic substitutions, potentially modifying the compound's properties.

Common Reagents and Conditions

Hydrogenation: Hydrogen gas, palladium/platinum catalysts.

Nucleophilic Substitution: Alkyl halides, acidic or basic conditions.

Electrophilic Substitution: Halogenation agents, Lewis acids.

Major Products

Fully saturated quinoline derivatives: through extensive hydrogenation.

Substituted acetic acid derivatives: via nucleophilic or electrophilic reactions.

Applications De Recherche Scientifique

The compound is researched for its multifaceted applications:

Chemistry

Catalysis: As a precursor or intermediate in the synthesis of complex organic molecules.

Material Science: Potential use in creating polymers with unique properties.

Biology

Enzyme Inhibition: Potential inhibitor for enzymes like monoamine oxidase.

Binding Studies: Examined for its interaction with biological macromolecules.

Medicine

Pharmacology: Potential therapeutic uses owing to its quinoline core, which is common in anti-malarial and anti-inflammatory drugs.

Drug Design: Scaffold for designing new pharmacologically active molecules.

Industry

Chemical Synthesis: Intermediate in the production of dyes, pigments, and other industrial chemicals.

Agriculture: Potential component in the synthesis of agrochemicals.

Mécanisme D'action

The compound's mechanism of action often relates to its interaction with biological targets:

Molecular Targets

Receptors: May bind to specific receptors, altering their activity.

Enzymes: Acts as an inhibitor or modulator, affecting biochemical pathways.

Pathways Involved

Signal Transduction: Modifies signaling pathways by interacting with receptors or enzymes.

Metabolic Pathways: Alters the metabolism of endogenous compounds through enzyme modulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinine: An anti-malarial drug with a similar quinoline core.

Chloroquine: Another anti-malarial with structural similarities.

Quinoline: The parent compound with broader applications.

Uniqueness

Partially Saturated Ring: Offers distinct pharmacokinetic properties.

Acetic Acid Moiety: Enhances solubility and reactivity, making it versatile for further modifications.

That's the lowdown on 2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride! Let me know if there’s anything specific you want to dig into further.

Propriétés

IUPAC Name |

2-[(4aR,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c13-10(14)8-11-5-2-1-4-9(11)12-7-3-6-11;/h9,12H,1-8H2,(H,13,14);1H/t9-,11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFYIIJSTWXBRS-FOKYBFFNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCCNC2C1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]2(CCCN[C@@H]2C1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2886654.png)

![3,4-dimethyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2886658.png)

![3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde](/img/structure/B2886659.png)

![methyl 5-{[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate](/img/structure/B2886665.png)

![2-(2-fluorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2886667.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886668.png)

![N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886670.png)